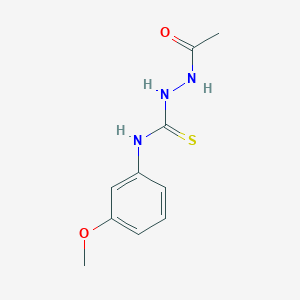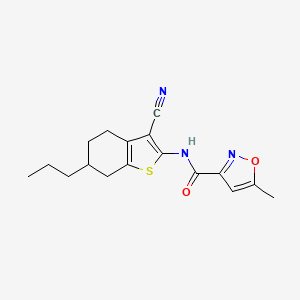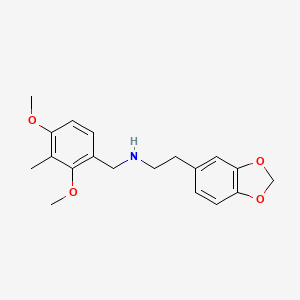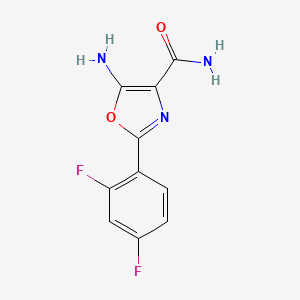![molecular formula C22H17ClN4O3S B4626987 4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)
4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
説明
The compound 4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole class, known for its significant biological activities. Research on triazole derivatives has highlighted their importance in the development of new therapeutic agents and materials with unique physical and chemical properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting with the formation of precursor compounds followed by cyclization to form the triazole ring. One method for synthesizing related compounds involves the condensation of substituted benzohydrazides with various halides or isothiocyanates in suitable solvents, under controlled conditions, to yield triazole derivatives with specific substituents (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the orientation of the triazole ring relative to attached phenyl rings, has been extensively studied using X-ray diffraction techniques and density functional theory (DFT). These studies reveal the angles between the rings and the presence of intermolecular hydrogen bonding, which contributes to the stability and physical properties of the compounds (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including S-alkylation, aminomethylation, and reactions with electrophiles, leading to a wide range of functionalized compounds. These reactions are crucial for further modifications and the development of compounds with desired biological or physical activities (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular geometry. X-ray crystallography studies provide detailed insights into the crystal packing, hydrogen bonding, and other intermolecular interactions that define these properties (Hanif, Qadeer, Rama, Vuoti, & Autio, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazole derivatives are significantly influenced by the electron-donating or withdrawing nature of the substituents attached to the triazole ring. These properties are critical for determining the compound's potential as a pharmaceutical agent or in other applications. Detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, is employed to characterize these compounds and understand their chemical behavior (Vo, 2020).
科学的研究の応用
Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis of novel heterocyclic compounds derived from related 1,2,4-triazole structures. These studies aim at exploring the chemical properties and reactions of such compounds, providing insights into their potential applications in various fields, including medicinal chemistry and material science. For example, Bekircan, Ülker, and Menteşe (2015) detailed the synthesis of novel compounds from a starting compound structurally similar to the one , highlighting their potential in inhibiting lipase and α-glucosidase, which could have implications in treating diseases like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Molecular Interactions and Properties
Research by Ahmed et al. (2020) on triazole derivatives including similar structural motifs focused on the π-hole tetrel bonding interactions, offering insights into the molecular interactions that influence the stability and reactivity of such compounds. These findings have implications for the design of molecules with specific properties, such as increased stability or reactivity, which could be beneficial in developing new pharmaceuticals or materials (Ahmed et al., 2020).
Potential Applications in Material Science
The electrochemical and quantum-chemical study on newly synthesized triazoles, including compounds with structural similarities, as corrosion inhibitors of mild steel, suggests potential applications in material science. This research demonstrates the compound's utility in protecting metals from corrosion, indicating its potential use in industrial applications to enhance the longevity and durability of metal structures and components (Yan et al., 2017).
Antimicrobial and Anticancer Activities
Some derivatives of 1,2,4-triazoles have shown significant antimicrobial and anticancer activities. For instance, Dilmaghani et al. (2015) synthesized new Schiff bases with 1,2,4-triazole motifs, demonstrating notable antimicrobial properties against various bacterial strains. This suggests potential therapeutic applications of these compounds in treating infections (Dilmaghani, Pur, & Hatami Nezhad, 2015).
特性
IUPAC Name |
4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-30-20-4-2-3-16(13-20)21-24-25-22(26(21)18-11-7-17(23)8-12-18)31-14-15-5-9-19(10-6-15)27(28)29/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJDBBXERQGQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)


![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)
![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)

![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)